![molecular formula C10H19N3O6 B3051685 Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- CAS No. 35403-14-6](/img/structure/B3051685.png)
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Übersicht
Beschreibung
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-, commonly known as EDTA (ethylenediaminetetraacetic acid), is a chelating agent that is widely used in scientific research. It is a synthetic amino acid that has four carboxylic acid groups and two amine groups. EDTA is a versatile compound that is used in various applications, including analytical chemistry, biochemistry, and molecular biology. The purpose of
Wirkmechanismus
EDTA works by chelating metal ions, which means it forms a stable complex with metal ions. The complex is formed by the coordination of the metal ion with the carboxylic acid and amine groups of EDTA. The stability of the complex depends on the size and charge of the metal ion. EDTA has a high affinity for divalent metal ions, such as calcium, magnesium, and zinc.
Biochemical and Physiological Effects:
EDTA has several biochemical and physiological effects, including:
1. Chelation of metal ions: EDTA can chelate metal ions in the body, which can be useful in treating heavy metal poisoning.
2. Anticoagulant effect: EDTA has an anticoagulant effect by chelating calcium ions, which are required for blood clotting.
3. Antioxidant effect: EDTA has an antioxidant effect by chelating metal ions that can generate reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
EDTA has several advantages and limitations for lab experiments, including:
Advantages:
1. Versatility: EDTA can be used in various applications, including analytical chemistry, biochemistry, and molecular biology.
2. Selectivity: EDTA can selectively chelate certain metal ions, which can be useful in separating and purifying proteins.
3. Stability: EDTA forms stable complexes with metal ions, which can be useful in preventing unwanted reactions.
Limitations:
1. Toxicity: EDTA can be toxic at high concentrations, which can limit its use in certain applications.
2. pH dependence: The stability of EDTA-metal ion complexes depends on the pH of the solution, which can limit its use in certain applications.
3. Cost: EDTA can be expensive, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for EDTA research, including:
1. Development of new chelating agents: Researchers are developing new chelating agents that can selectively chelate certain metal ions with higher affinity and specificity.
2. Application in drug delivery: EDTA can be used as a carrier molecule for drug delivery, which can improve the bioavailability and efficacy of drugs.
3. Application in cancer treatment: EDTA can be used in cancer treatment by chelating metal ions that are required for cancer cell growth and proliferation.
Conclusion:
EDTA is a versatile compound that has various scientific research applications. It works by chelating metal ions, which can have several biochemical and physiological effects. EDTA has advantages and limitations for lab experiments, and there are several future directions for EDTA research. Overall, EDTA is an important compound that has contributed significantly to scientific research in various fields.
Wissenschaftliche Forschungsanwendungen
EDTA is used in various scientific research applications, including:
1. Analytical chemistry: EDTA is used as a complexing agent to determine the concentration of metal ions in a sample. It forms a stable complex with metal ions, which can be measured using spectrophotometry or other analytical techniques.
2. Biochemistry: EDTA is used to chelate metal ions in enzymes and proteins. This helps to stabilize the structure of the protein and prevent unwanted reactions. EDTA is also used to remove metal ions from solutions, which can be useful in protein purification.
3. Molecular biology: EDTA is used in DNA and RNA extraction to remove metal ions that can degrade the nucleic acid. It is also used in electrophoresis buffer to prevent metal ion-mediated DNA damage.
Eigenschaften
IUPAC Name |
2-[2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]ethylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDXOMJOXVLFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276540 | |
Record name | Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35403-14-6 | |
Record name | Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.